molecular formula C15H24O B15334758 4-(tert-Butoxy)-3-(tert-butyl)toluene CAS No. 14593-33-0

4-(tert-Butoxy)-3-(tert-butyl)toluene

Cat. No.: B15334758
CAS No.: 14593-33-0
M. Wt: 220.35 g/mol
InChI Key: MUOGWOINLDOVEV-UHFFFAOYSA-N
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Description

4-(tert-Butoxy)-3-(tert-butyl)toluene is an aromatic compound featuring a toluene backbone substituted with a tert-butoxy group (–O–C(CH₃)₃) at the para position and a tert-butyl group (–C(CH₃)₃) at the meta position. This compound is structurally distinct from simpler alkylated toluenes due to the combination of ether and bulky alkyl functionalities, making it a candidate for applications in organic synthesis, catalysis, or materials science.

Properties

CAS No.

14593-33-0

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2-tert-butyl-4-methyl-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C15H24O/c1-11-8-9-13(16-15(5,6)7)12(10-11)14(2,3)4/h8-10H,1-7H3

InChI Key

MUOGWOINLDOVEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)(C)C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-3-(tert-butyl)toluene typically involves the alkylation of toluene derivatives. One common method includes the reaction of 4-hydroxy-3-(tert-butyl)toluene with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often require elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce tert-butoxycarbonyl groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-3-(tert-butyl)toluene undergoes several types of chemical reactions, including:

    Oxidation: The tert-butyl groups can be oxidized to form tert-butyl alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major products include tert-butyl alcohols and corresponding ketones.

    Substitution: Products include nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(tert-Butoxy)-3-(tert-butyl)toluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-3-(tert-butyl)toluene involves its interaction with specific molecular targets and pathways. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interaction with other molecules. The compound can act as a radical scavenger, protecting other molecules from oxidative damage .

Comparison with Similar Compounds

2(3)-tert-Butyl-4-hydroxyanisole (BHA)

  • Structure : BHA has a hydroxyl (–OH) and methoxy (–OCH₃) group on the aromatic ring, compared to the tert-butoxy and tert-butyl groups in the target compound.
  • Reactivity: BHA’s phenolic –OH group enables antioxidant activity by donating hydrogen atoms, whereas the tert-butoxy group in 4-(tert-Butoxy)-3-(tert-butyl)toluene is less reactive due to its ether linkage and steric shielding.
  • Biological Activity: BHA induces hepatic glutathione S-transferase (GST) and epoxide hydratase, enhancing detoxification of electrophilic carcinogens like benzo(a)pyrene . The target compound’s lack of a phenolic –OH likely limits similar enzymatic interactions, though its lipophilicity may influence membrane permeability.

tert-Butyl Carbamates and Esters

  • Examples : tert-Butyl N-[cis-2-hydroxycyclopentyl] carbamate (CAS: 155837-16-4) and tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate .
  • Functionality : These compounds use tert-butoxycarbonyl (Boc) groups as protective moieties for amines or alcohols. In contrast, this compound lacks reactive sites (e.g., carbonyls), rendering it more stable but less versatile in synthetic applications.

Ether Derivatives

  • Example : tert-Butyl 2-(4-(3-hydroxypropoxy)butoxy)acetate (CAS: 1973409-29-8) .
  • Comparison : The presence of multiple ether linkages in this compound increases polarity compared to the target compound’s single tert-butoxy group. This difference may translate to higher water solubility for the ether derivative.

Physical and Chemical Properties

Property This compound BHA tert-Butyl Carbamates
Molecular Weight ~260 g/mol (estimated) 180.27 g/mol 200–300 g/mol (varies by structure)
Solubility Low in water; high in organic solvents Moderate in lipids Low in water; soluble in DCM, THF
Boiling Point >200°C (estimated) 264–270°C 150–250°C (depends on substituents)
Key Reactivity Inert toward nucleophiles Antioxidant via –OH group Boc deprotection under acidic conditions

Biological Activity

4-(tert-Butoxy)-3-(tert-butyl)toluene, a derivative of toluene, is an organic compound that has garnered attention due to its potential applications and biological activity. Understanding its biological effects is crucial for assessing its safety and efficacy in various applications, particularly in industrial and consumer products.

  • Chemical Formula : C13H18O
  • Molecular Weight : 194.29 g/mol
  • CAS Number : 98-51-1

Biological Activity Overview

The biological activity of this compound can be evaluated through various toxicological studies, including genotoxicity, reproductive toxicity, and metabolic pathways.

Genotoxicity

Studies have indicated that this compound is not genotoxic . A bacterial reverse mutation assay conducted on several strains of Salmonella and Escherichia coli showed no significant increases in revertant colonies at concentrations up to 2000 μg/plate, both in the presence and absence of metabolic activation (ECHA, 2018) .

Repeated Dose Toxicity

The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was determined to be 1.67 mg/kg , indicating a relatively low toxicity profile upon extended exposure. The compound is absorbed through the respiratory and gastrointestinal tracts, with significant distribution noted in the brain, liver, and kidneys (ECHA REACH Dossier) .

Metabolism

This compound undergoes metabolic transformation primarily through oxidation processes. Major metabolites include p-tert-butylbenzoic acid, which is excreted as glucuronide conjugates in urine. The metabolic pathways differ across species; for instance, mice primarily produce p-tert-butyl hippuric acid as a major metabolite (Health Council of the Netherlands, 2002) .

Toxicological Studies

The following table summarizes key findings from toxicological studies on this compound:

Study TypeFindingsReference
GenotoxicityNot genotoxic; no increase in revertant colonies in bacterial assaysECHA REACH Dossier
Repeated Dose ToxicityNOAEL = 1.67 mg/kg; significant absorption noted through respiratory and GI tractsECHA REACH Dossier
Metabolic PathwaysMajor metabolites include p-tert-butylbenzoic acid; different pathways in different speciesHealth Council of the Netherlands
Environmental ImpactNot classified as Persistent, Bioaccumulative, or Toxic (PBT) under IFRA standardsOSPAR Commission

Case Study 1: Environmental Toxicity Assessment

In a study assessing the environmental impact of this compound, it was found that the compound does not inhibit bacterial metabolism at concentrations ranging from 1 mg/L to 1000 mg/L. This suggests that while it may persist in the environment due to its volatility and low biodegradability, it does not pose a significant risk to microbial communities (OSPAR Commission) .

Case Study 2: Human Health Safety Assessment

A comprehensive human health safety assessment indicated that there are no significant concerns regarding skin sensitization or phototoxicity associated with this compound. The calculated Margin of Exposure (MOE) for local respiratory toxicity was greater than 100 when compared to similar compounds (ECHA REACH Dossier) .

Q & A

Q. What are the optimal reaction conditions for synthesizing 4-(tert-Butoxy)-3-(tert-butyl)toluene?

The synthesis often involves sterically hindered intermediates. A copper-based catalyst (e.g., CuI) in the presence of a base (e.g., potassium carbonate) can facilitate coupling reactions, as demonstrated in analogous tert-butyl-containing systems. Reaction temperatures between 100–200°C and solvents like toluene or triethylamine are common for achieving high yields .

Q. How can I characterize this compound using spectroscopic methods?

Key characterization techniques include:

  • NMR : Look for distinct signals:
  • tert-Butoxy group: ~1.3 ppm (singlet, 9H) in 1^1H NMR.
  • tert-Butyl group: ~1.4 ppm (singlet, 9H) in 1^1H NMR.
  • Aromatic protons: Split signals between 6.5–7.5 ppm depending on substitution pattern.
    • IR : Confirm ether (C-O stretch at ~1100 cm1^{-1}) and alkyl C-H stretches (2850–2970 cm1^{-1}).
      Purity should be verified via HPLC, as impurities from steric hindrance during synthesis are common .

Q. What solvent systems are suitable for purification?

Use non-polar solvents (e.g., hexane or ethyl acetate) for column chromatography due to the compound’s hydrophobic tert-butyl groups. Recrystallization in ethanol/water mixtures can improve purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound?

The tert-butyl groups create steric hindrance, slowing electrophilic substitution at the ortho/para positions. Electronic effects from the tert-butoxy group activate the aromatic ring toward electrophilic attack, but steric bulk dominates, directing reactivity to less hindered positions. Computational modeling (DFT) is recommended to map charge distribution and predict regioselectivity .

Q. How can contradictory spectral data during characterization be resolved?

Conflicting NMR signals may arise from rotational isomers or impurities. Strategies include:

  • Variable-temperature NMR to identify dynamic processes.
  • 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks.
  • Mass spectrometry to detect trace impurities (e.g., incomplete deprotection of tert-butyl groups) .

Q. What alternative synthetic routes exist for derivatives of this compound?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce functional groups. For example:

  • Replace bromine in a precursor with aryl boronic acids.
  • Use flow microreactors to enhance reaction efficiency and scalability, as shown in similar tert-butyl systems .

Methodological Notes

  • Experimental Design : When optimizing reactions, use a Design of Experiments (DoE) approach to evaluate temperature, catalyst loading, and solvent effects .
  • Data Analysis : Employ multivariate analysis (e.g., PCA) to interpret spectral datasets and resolve overlapping signals .

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